5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound that features a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable nitrobenzene derivative, followed by the introduction of the difluoropiperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and fluorine atoms contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in having both bromine and fluorine atoms but differs in the presence of a pyridine ring instead of a piperidine ring.
5-Bromo-2-(4,4-difluoro-1-piperidinyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a nitro group.
Uniqueness
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the combination of a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSZVRDBKMYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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